Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[2-[(2-methoxybenzoyl)amino]anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-27-19(24)13-12-18(23)21-15-9-5-6-10-16(15)22-20(25)14-8-4-7-11-17(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHWDIACUMWTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 90788-51-5
The compound features a complex structure that includes an ethyl ester, an amide group, and a ketone, which contribute to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Modulation of Cell Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in oncology.
Anticancer Activity
A study by Sano et al. (1984) demonstrated the potential anticancer properties of related compounds through in vitro assays that assessed their ability to inhibit tumor cell growth. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that the compound may act as an effective anticancer agent .
Case Study: CDK Inhibition
Recent research focused on the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound was evaluated alongside other compounds for its ability to inhibit CDK activity. Preliminary results showed promising inhibition rates, indicating potential use in cancer therapies targeting CDK pathways .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Viability Assay | Significant reduction | Sano et al., 1984 |
| CDK Inhibition | Enzymatic Inhibition | Promising inhibition | Konstantinidou et al., 2020 |
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Current literature suggests that derivatives of this compound exhibit low toxicity in preliminary studies; however, comprehensive toxicological assessments are necessary to ensure safety for clinical use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 4-(2-Aminophenyl)-4-oxobutanoate (CAS 253264-94-7)
- Structure : Lacks the 2-methoxybenzamido group, featuring a simpler aniline substituent.
- Properties : Lower molecular weight (221.25 g/mol) and logP (2.376) compared to the target compound, indicating reduced steric hindrance and higher lipophilicity .
Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate (CAS 107774-17-4)
- Structure : Substitutes the benzamido group with a 5-chloro-2-methoxyphenyl moiety.
- The methoxy group retains hydrogen-bonding capacity .
- Synthesis : Similar esterification pathways but requires halogenation steps, increasing synthetic complexity.
Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate
- Structure : Features a methylthio (-SMe) group instead of methoxybenzamido.
- Activity : Methylthio groups may enhance radical scavenging but reduce specificity for LOX/COX inhibition compared to the target compound.
Modifications to the 4-Oxobutanoate Core
Benzyl (S)-3-((tert-Butoxycarbonyl)amino)-4-((2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate
- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and a second ester group.
- Synthesis : Requires multi-step protection/deprotection strategies, contrasting with the target compound’s simpler amide coupling.
Methyl 4-(4′-Fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate
- Structure : Replaces the aniline moiety with a biphenyl group.
- Properties : Increased aromaticity enhances π-π stacking but reduces solubility. The fluorine atom may improve bioavailability via membrane permeability .
- Activity : Biphenyl derivatives often exhibit stronger COX-2 inhibition, suggesting divergent therapeutic targets compared to the target compound.
Stereochemical and Enantiomeric Considerations
Ethyl (R)-2-Hydroxy-4-(methyl(phenyl)amino)-4-oxobutanoate (223m)
Physicochemical and Pharmacokinetic Profiles
Table 1: Key Properties of Ethyl 4-((2-(2-Methoxybenzamido)phenyl)amino)-4-oxobutanoate and Analogs
| Compound Name | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~367.35* | ~3.1* | ~90* | Methoxybenzamido, ester |
| Ethyl 4-(2-aminophenyl)-4-oxobutanoate | 221.25 | 2.376 | 69.39 | Aniline, ester |
| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | 256.71 | ~2.8* | ~65* | Chloro, methoxy, ester |
| Ethyl [2-(methylthio)phenyl]-4-oxobutanoate | 238.33 | ~3.0* | ~70* | Methylthio, ester |
*Estimated values based on structural analogs.
- Lipinski’s Rule Compliance : The target compound’s molecular weight (~367 g/mol) and logP (~3.1) suggest oral bioavailability, though higher molecular weight than some analogs (e.g., 221 g/mol in ) may affect absorption .
- Solubility : The methoxy and amide groups enhance water solubility compared to purely aromatic analogs like biphenyl derivatives .
Q & A
Q. What are the common synthetic routes for Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate?
The compound is typically synthesized via multi-step condensation reactions. A key intermediate, ethyl 4-chloro-3-oxobutanoate, can react with substituted aromatic amines under controlled conditions. For example, highlights condensation with ortho-phenylenediamines using nucleophilic substitution, optimized at 60–80°C in ethanol with catalytic acid. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 170–175 ppm).
- IR : Confirms amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) bonds.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₂O₆: 407.16) .
Q. How is the crystal structure determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in a solvent mixture (e.g., DCM/hexane). Data collection with Cu-Kα radiation (λ = 1.5418 Å) and refinement using SHELXL ( ) resolves bond lengths and angles. For example, reports a similar compound’s structure with R-factor <0.05 .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal packing) require cross-validation:
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data.
- HPLC-PDA : Rule out impurities. emphasizes non-aqueous titrimetry for quantitative analysis .
Q. What strategies optimize synthetic yield and selectivity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling.
- Catalysis : Use p-toluenesulfonic acid () or DMAP for esterification.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) with comparable yields .
Q. How can computational methods predict bioactivity?
- Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., COX-2, as in ).
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity ().
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5 suggests moderate bioavailability) .
Methodological Notes
- Structural Refinement : SHELXL’s twin refinement (BASF parameter) is critical for handling twinned crystals ().
- Analytical Cross-Check : Combine HPLC (C18 column, 70:30 MeOH/H₂O) with 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Data Reproducibility : Report reaction metrics (e.g., TON, TOF) and error margins (SEM ±5% across triplicate runs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
